molecular formula C8H17NO2 B13168807 6-Amino-4,4-dimethylhexanoic acid

6-Amino-4,4-dimethylhexanoic acid

Cat. No.: B13168807
M. Wt: 159.23 g/mol
InChI Key: CNBSWWCSVWXFDI-UHFFFAOYSA-N
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Description

6-Amino-4,4-dimethylhexanoic acid is a crystalline compound known for its unique structure and properties It is a derivative of hexanoic acid, featuring an amino group at the sixth position and two methyl groups at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4,4-dimethylhexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid, which undergoes a series of reactions to introduce the amino and methyl groups.

    Methylation: The methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4,4-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-Amino-4,4-dimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-4,4-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

    6-Aminohexanoic Acid: Similar in structure but lacks the methyl groups at the fourth position.

    4,4-Dimethylhexanoic Acid: Similar but lacks the amino group at the sixth position.

Uniqueness: 6-Amino-4,4-dimethylhexanoic acid is unique due to the presence of both the amino group and the two methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

6-amino-4,4-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,5-6-9)4-3-7(10)11/h3-6,9H2,1-2H3,(H,10,11)

InChI Key

CNBSWWCSVWXFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)CCN

Origin of Product

United States

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